N-Boc-cis-4-hydroxy-D-proline chemical properties
N-Boc-cis-4-hydroxy-D-proline chemical properties
An In-depth Technical Guide to N-Boc-cis-4-hydroxy-D-proline: Core Chemical Properties and Applications
Introduction
N-Boc-cis-4-hydroxy-D-proline, a derivative of the non-essential amino acid D-proline, is a crucial building block in modern organic and medicinal chemistry.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine enhances its stability and solubility, making it a versatile reagent for a variety of synthetic applications.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
N-Boc-cis-4-hydroxy-D-proline is a white to off-white solid.[3][4] Its core physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇NO₅ | [3][5][6][7] |
| Molecular Weight | 231.25 g/mol | [3][5][6][7] |
| CAS Number | 135042-12-5 | [3][5] |
| Appearance | White to off-white/light brown solid or crystalline powder | [3][4] |
| Melting Point | 146-151 °C | |
| Optical Activity | [α]22/D +50.0°, c = 1 in methanol (B129727) | |
| Storage Temperature | 2-8°C | |
| Purity | ≥97% | [5] |
| Water Content (Karl Fischer) | 0.39% | [3] |
Structural and Spectroscopic Data
The structural identifiers and expected spectral characteristics for N-Boc-cis-4-hydroxy-D-proline are detailed below.
| Data Type | Identifier/Characteristic | References |
| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--C[C@@H]1C(O)=O | |
| InChI | 1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |
| InChI Key | BENKAPCDIOILGV-RNFRBKRXSA-N | |
| ¹H NMR | Spectrum consistent with structure | [3] |
| ¹³C NMR | Expected signals: tert-butyl carbons (~28 ppm and ~80 ppm), proline ring carbons (~23-60 ppm), and two carbonyl carbons (~154 ppm for Boc and ~175 ppm for carboxylic acid). | [2] |
| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 216.12 and [M+Na]⁺ at m/z 238.10. | [2] |
| Infrared (IR) | Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretches (~1650-1750 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹). | [2] |
Chemical Reactivity and Stability
The chemical behavior of N-Boc-cis-4-hydroxy-D-proline is largely governed by the N-Boc protecting group.[2] This group offers significant stability under a range of non-acidic conditions, including exposure to bases and nucleophiles, which permits chemical modifications at the carboxylic acid terminus without unintended deprotection of the amine.[2]
Key chemical reactions include:
-
Deprotection: The Boc group can be efficiently removed under acidic conditions to yield cis-4-hydroxy-D-proline.[8]
-
Esterification: The carboxylic acid group can react with alcohols to form esters, which are valuable intermediates in various synthetic pathways.[8]
The compound should be stored in a dry, dark place at room temperature or refrigerated at 2-8°C for long-term stability.[4]
Applications in Research and Development
N-Boc-cis-4-hydroxy-D-proline is a versatile building block with broad applications in pharmaceutical and biotechnological research.
Figure 1: Key application areas of N-Boc-cis-4-hydroxy-D-proline.
-
Peptide Synthesis : It serves as a valuable building block in the synthesis of peptides, particularly for creating cyclic peptides which often exhibit enhanced stability and bioactivity.[1] Its incorporation can induce specific turns or loops in peptide-based drugs to achieve a desired three-dimensional structure for biological activity.[2]
-
Drug Development : The compound is used in the design of various pharmaceutical compounds.[1]
-
Bioconjugation : It is used in bioconjugation processes to attach biomolecules to surfaces or other molecules, which is critical for developing targeted drug delivery systems.[1]
-
Protein Engineering : In this field, it aids in modifying protein structures to improve their function, stability, or solubility for therapeutic applications.[1]
-
Collagen Research : This chemical is explored for its potential in creating collagen-like structures, which can be beneficial in tissue engineering and regenerative medicine.[1]
Experimental Protocols: Synthesis
A common synthetic route for N-Boc protected hydroxyproline (B1673980) derivatives involves a two-step process starting from 4-hydroxyproline (B1632879). The following protocol is a representative example for the synthesis of the related N-BOC-cis-4-hydroxyproline methyl ester, which illustrates the general principles.[10]
Step 1: N-Boc Protection of 4-Hydroxyproline
-
Reaction Setup : In a suitable reaction vessel, dissolve 4-hydroxyproline and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane.[10]
-
Reagent Addition : Cool the stirred solution and slowly add Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) dropwise.[10]
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[10]
-
Workup : Upon completion, quench the reaction by adding water. Stir the mixture and then separate the organic phase.[10]
-
Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-cis-4-hydroxy-D-proline product, typically as a solid.[10]
Step 2: Esterification (Example for Methyl Ester Synthesis)
-
Reaction Setup : Dissolve the product from Step 1 in tetrahydrofuran (B95107) (THF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and stir the mixture at room temperature.[10]
-
Reagent Addition : Slowly add methanol to the reaction mixture.[10]
-
Monitoring : Continue to monitor the reaction by TLC until completion.[10]
-
Purification : Filter the reaction mixture to remove precipitated dicyclohexylurea. Collect the filtrate and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[10]
Figure 2: General workflow for the synthesis of N-Boc-hydroxyproline esters.
Safety and Handling
Appropriate safety precautions must be observed when handling N-Boc-cis-4-hydroxy-D-proline.
| Hazard Category | Details | References |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. | [11] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |
| Personal Protective Equipment | Dust mask (type N95), safety glasses/eyeshields, and chemical-resistant gloves. | [12] |
| Storage Class | 11 - Combustible Solids | [12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [11] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lookchem.com [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Buy N-Boc-cis-4-Hydroxy-D-proline | 135042-12-5 [smolecule.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 11. N-Boc-cis-4-Hydroxy-D-proline|135042-12-5|MSDS [dcchemicals.com]
- 12. N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8 [sigmaaldrich.com]
